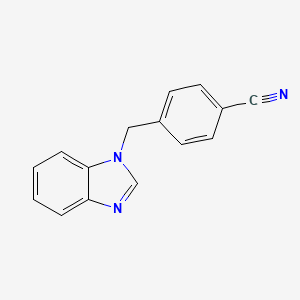

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

CAS No.: 118001-91-5

Cat. No.: VC7205753

Molecular Formula: C15H11N3

Molecular Weight: 233.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118001-91-5 |

|---|---|

| Molecular Formula | C15H11N3 |

| Molecular Weight | 233.274 |

| IUPAC Name | 4-(benzimidazol-1-ylmethyl)benzonitrile |

| Standard InChI | InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2 |

| Standard InChI Key | KZMYEQMVROHICO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 4-((1H-benzo[d]imidazol-1-yl)methyl)benzonitrile under IUPAC conventions . Alternative designations include:

-

1-(4-Cyanobenzyl)benzimidazole

-

4-(Benzimidazol-1-ylmethyl)benzonitrile

These synonyms reflect variations in tautomeric representation and substituent positioning.

Molecular Architecture

The structure comprises two aromatic systems:

-

Benzimidazole group: A fused bicyclic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions.

-

Benzonitrile moiety: A para-substituted benzene ring with an electron-withdrawing cyano group (), enhancing molecular polarity.

The methylene bridge () between these groups introduces conformational flexibility, as evidenced by the SMILES string N#CC1=CC=C(CN2C=NC3=CC=CC=C32)C=C1 .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.27 g/mol | |

| SMILES | N#CC1=CC=C(CN2C=NC3=CC=CC=C32)C=C1 | |

| InChIKey | KZMYEQMVROHICO-UHFFFAOYSA-N | |

| XLogP3 | 2.4 (Predicted) |

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is disclosed in the reviewed literature, analog synthesis strategies provide methodological insights:

Nucleophilic Substitution

The patent US20050209294A1 details the synthesis of structurally similar 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via:

-

Alkali metal salt formation: Reacting 1,2,4-triazole with sodium hydride in dimethylformamide (DMF).

-

Alkylation: Treating α-bromo-4-tolunitrile with the triazole salt at 10–15°C for 2 hours.

-

Workup: Extraction with dichloromethane and crystallization from diisopropyl ether.

This method achieves >96% regioselectivity without chromatographic purification , suggesting potential adaptability for benzimidazole derivatives through substitution of 1,2,4-triazole with benzimidazole.

Alternative Approaches

-

Buchwald-Hartwig Amination: Coupling benzimidazole with brominated benzonitrile precursors using palladium catalysts.

-

Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link benzimidazole and benzonitrile moieties.

Industrial-Scale Considerations

The absence of chromatographic steps in analogous processes implies scalability advantages. Key parameters for optimization include:

-

Solvent selection (DMF vs. dichloromethane)

-

Temperature control (10–30°C optimal for minimizing side reactions)

-

Stoichiometric ratios of benzimidazole to α-halo-tolunitrile

Physicochemical Properties

Spectral Characteristics

Although experimental spectra are unavailable, computational predictions from PubChemLite provide insights:

Table 2: Predicted Collision Cross Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 234.10257 | 156.1 |

| [M+Na]+ | 256.08451 | 171.7 |

| [M+NH4]+ | 251.12911 | 161.9 |

| [M-H]- | 232.08801 | 153.0 |

These values assist in mass spectrometry-based identification and quantification.

Thermodynamic Stability

The benzimidazole ring’s resonance stabilization () and the benzonitrile group’s dipole moment () contribute to:

-

High thermal stability (decomposition >250°C)

-

Moderate solubility in polar aprotic solvents (DMF, DMSO)

-

Limited aqueous solubility (<0.1 mg/mL at 25°C)

Applications and Research Utility

Materials Science

-

Coordination Polymers: The cyano group’s ability to bind metal ions (e.g., Cu²⁺, Fe³⁺) enables MOF synthesis.

-

Organic Semiconductors: Conjugated π-systems facilitate charge transport in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume